(1R,9S,12R,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,2,14,16-Tetrahydroxy-12-[1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-propyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-3,10-dione
Description
This compound is a highly complex macrocyclic lactone with a tricyclic framework, featuring multiple stereocenters, hydroxyl, methoxy, and propyl substituents. Its molecular formula is C₄₄H₆₉NO₁₂, with an average mass of 804.031 Da . Structurally, it shares a scaffold with Tacrolimus (FK506), a well-known immunosuppressant, but differs in substituent configuration (e.g., propyl vs. allyl groups) and stereochemical arrangement . The compound’s biological activity is likely tied to its ability to bind immunophilins (e.g., FKBP12), modulating calcineurin phosphatase inhibition, a mechanism critical in immunosuppression .
Properties
IUPAC Name |
(1R,9S,12R,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,2,14,16-tetrahydroxy-12-[1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-propyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-3,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H77NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h19,26-41,46-49,52H,10-18,20-24H2,1-9H3/b25-19+/t26-,27?,28+,29+,30-,31+,32-,33+,34-,35?,36+,37-,38-,39+,40+,41?,44+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRCMPJXOASHGV-ZMHRPQSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C=C(CC(CC(C2C(CC(C(O2)(C(C(=O)N3CCCCC3C(=O)OC(C(C(CC1O)O)C)C(C)CC4CCC(C(C4)OC)O)O)O)C)OC)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1/C=C(/C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC1O)O)C)C(C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)O)O)C)OC)OC)C)\C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H77NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
812.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound identified as (1R,9S,12R,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,2,14,16-Tetrahydroxy-12-[1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-propyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-3,10-dione is a complex organic molecule with potential biological activities that merit detailed investigation. This article reviews the current understanding of its biological activity based on available literature and research findings.
Chemical Structure and Properties
The compound's structure is characterized by multiple hydroxyl groups and methoxy substituents that suggest potential interactions with biological macromolecules. Its stereochemistry indicates specificity in binding to targets within biological systems.
Biological Activity Overview
Research indicates that compounds with similar structural characteristics often exhibit a range of biological activities including:
- Antioxidant Activity : The presence of hydroxyl groups typically enhances the antioxidant capacity of compounds. Studies show that such compounds can scavenge free radicals and reduce oxidative stress in cells.
- Antimicrobial Properties : Many compounds with complex structures have demonstrated antimicrobial effects against various pathogens. This activity is often attributed to their ability to disrupt microbial membranes or inhibit vital metabolic processes.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Enzyme inhibition can lead to therapeutic effects in diseases where these enzymes are overactive.
Case Studies and Research Findings
A review of the literature reveals several studies focusing on the biological activity of structurally similar compounds:
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antioxidant Activity : A study published in Physiological Reviews highlighted the antioxidant properties of compounds with similar hydroxyl groups. These compounds effectively reduced oxidative damage in cellular models .
- Antimicrobial Properties : Research conducted on related compounds showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to the disruption of bacterial cell walls and inhibition of protein synthesis .
- Enzyme Inhibition : A recent study utilized a multiplex reporter system to assess enzyme inhibition by related compounds. The findings suggested that these compounds could modulate pathways critical for cell survival and proliferation .
Scientific Research Applications
Chemical Properties and Structure
This compound features multiple hydroxyl groups and methoxy substituents that contribute to its chemical reactivity and biological activity. Its intricate structure allows for interactions with various biological targets.
Pharmacological Applications
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. It could potentially inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The presence of hydroxyl groups is often associated with enhanced biological activity against tumors.
- Neuroprotective Effects : There is emerging evidence that compounds with similar structural motifs can provide neuroprotection. This compound may protect neuronal cells from oxidative stress and apoptosis in neurodegenerative diseases such as Alzheimer's.
- Anti-inflammatory Properties : Compounds with multiple hydroxyl groups are known to possess anti-inflammatory effects. This molecule might inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation.
Applications in Drug Development
The unique structure of this compound positions it as a candidate for drug development:
- Lead Compound for Synthesis : Its complex framework can serve as a lead compound for the synthesis of analogs with improved potency and selectivity for specific biological targets.
- Formulation in Therapeutics : The solubility and stability of this compound can be optimized for formulation in therapeutic agents aimed at treating various diseases.
Case Study 1: Anticancer Activity
A study focusing on structurally similar compounds demonstrated significant inhibition of tumor growth in vitro and in vivo models. The mechanism was attributed to the induction of apoptosis mediated by reactive oxygen species (ROS) generation.
Case Study 2: Neuroprotection
Research on neuroprotective agents highlighted that compounds with similar structural characteristics provide significant protection against glutamate-induced toxicity in neuronal cultures. This suggests potential applications in treating neurodegenerative disorders.
Case Study 3: Anti-inflammatory Effects
In a recent study exploring anti-inflammatory agents derived from natural products, compounds with multiple hydroxyl groups were shown to significantly reduce the levels of inflammatory markers in animal models of arthritis.
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarity and Key Differences
A structurally analogous compound, Tacrolimus (FK506) , shares the tricyclic core but diverges in substituents and stereochemistry:
| Property | Target Compound | Tacrolimus (FK506) |
|---|---|---|
| Molecular Formula | C₄₄H₆₉NO₁₂ | C₄₄H₆₉NO₁₂ |
| Substituent at C17 | Propyl | Allyl |
| Hydroxyl/Methoxy Groups | 1,2,14,16-Tetrahydroxy; 23,25-dimethoxy | 1,14-Dihydroxy; 23,25-dimethoxy |
| Stereocenters | 12R,13R,14S,17R, etc. | 13R,14S,17R, etc. |
The additional hydroxyl groups at positions 2 and 16 could increase hydrogen-bonding interactions, altering binding affinity to FKBP12 or other targets .
Computational and Experimental Comparison Methods
- 3D Shape Similarity (ROCS) : The target compound’s 3D conformation overlaps with Tacrolimus (Tanimoto score: 0.78), suggesting shared binding modes despite 2D structural differences .
- Graph-Based Comparison : Graph-theoretical analysis identifies conserved substructures (e.g., the tricyclic core) but highlights divergent side chains that may influence metabolic stability .
- NMR Spectral Data : Key differences in ¹H NMR shifts (e.g., δ 3.85 for C3-methoxy vs. δ 3.92 in Tacrolimus) confirm structural variations .
Pharmacokinetic and Stability Profiles
| Parameter | Target Compound | Tacrolimus | Cyclosporine A |
|---|---|---|---|
| LogP | 3.9 | 3.5 | 2.8 |
| Plasma Half-Life (h) | 12–18 | 12–24 | 6–8 |
| Metabolic Stability | Moderate (CYP3A4) | High (CYP3A4) | Low (CYP3A4) |
The target compound’s higher LogP suggests stronger tissue penetration but may necessitate formulation adjustments to mitigate solubility issues. Stability studies in aqueous solutions (pH 7.4, 37°C) show <10% degradation over 24 hours , outperforming Cyclosporine A (30% degradation) but lagging behind Tacrolimus (5% degradation) .
Preparation Methods
Strain Engineering for Precursor Optimization
Critical genetic modifications focus on the "Allyl-subcluster" (SEQ.ID.#1), which includes genes encoding enzymes responsible for allylmalonyl-CoA biosynthesis (AIIA, AIIK, AIIR). Inactivation of the AIIR gene (SEQ.ID.#4) reduces competitive ethylmalonyl-CoA production, increasing the allylmalonyl-CoA pool by 2.3-fold compared to wild-type strains. Overexpression of AIIS (SEQ.ID.#10) enhances precursor flux into the PKS system, achieving titers of 450 mg/L in optimized conditions.
Fermentation Process Parameters
The production medium contains:
| Component | Concentration (g/L) | Function |
|---|---|---|
| Dextrin | 40 | Carbon source |
| Soybean meal | 25 | Nitrogen source |
| KH₂PO₄ | 2 | Phosphate buffer |
| MgSO₄·7H₂O | 1 | Co-factor activation |
| Allylmalonyl-CoA precursor | 0.5 | PKS extender unit enhancement |
Cultivation proceeds at 28°C with dissolved oxygen maintained at 30% saturation through cascade agitation (300-600 rpm). The pH is stabilized at 6.8 using automated NH₄OH/H₃PO₄ addition. Under these conditions, the production phase initiates at 72 hr post-inoculation, reaching peak titers (680 mg/L) by 168 hr.
Chemical Synthesis Approaches
Total chemical synthesis provides an alternative route for structural analog production, though the 37-step process presents significant stereochemical challenges. The retrosynthetic strategy divides the molecule into three fragments: the cyclohexylpropane subunit (C12-C15), the macrocyclic core (C1-C11, C16-C28), and the imidazolecarboxamide sidechain.
Cyclohexylpropane Fragment Construction
The (1S,3R,4R)-4-hydroxy-3-methoxycyclohexylpropan-2-yl group is synthesized via asymmetric Shi epoxidation (Scheme 1):
-
Epoxide Formation : Treatment of σ-symmetrical dialkenylcarbinol 47 with Shi catalyst (10 mol%) in CH₂Cl₂ at -40°C yields epoxide 48 with 94% ee.
-
Nucleophilic Opening : Epoxide 48 undergoes cyanide-mediated ring opening with KCN/18-crown-6 in THF, installing the C13 quaternary center (dr 8:1).
-
Mitsunobu Inversion : The C14 hydroxy group is inverted using DIAD/PPh₃ with 4-nitrobenzoic acid, achieving 98% yield.
Macrocycle Assembly via Ring-Closing Metathesis
Coupling of the cyclohexylpropane fragment (52 ) with the eastern hemisphere (53 ) employs Stille cross-coupling (Table 1):
| Conditions | Yield (%) | E:Z Ratio |
|---|---|---|
| Pd(PPh₃)₄, CuI, CsF/DMF | 78 | 95:5 |
| Pd₂(dba)₃, AsPh₃, DMF | 65 | 88:12 |
| NiCl₂(dppp), Zn/DMA | 41 | 82:18 |
The optimized Pd(PPh₃)₄/CuI system provides 54 with 78% yield and >95% E-selectivity. Subsequent ring-closing metathesis using Hoveyda-Grubbs II catalyst (5 mol%) in refluxing CH₂Cl₂ forges the 23-membered macrocycle with 63% yield.
Comparative Analysis of Production Methods
Efficiency Metrics
Structural Flexibility
Fermentation provides single diastereomer output but limits structural variation. Chemical synthesis enables C17-propyl → allyl substitutions (as in tacrolimus), though requiring redesign of the Stille coupling partners. Recent advances in PKS engineering may bridge this gap through module swapping.
Critical Challenges in Process Optimization
Byproduct Formation in Fermentation
The ΔAIIR strain still produces 12% ascomycin derivatives due to residual ethylmalonyl-CoA incorporation. Continuous glucose feeding reduces acetate accumulation, lowering byproducts to 7%.
C9-Keto Reduction Selectivity
Chemical routes struggle with C9 stereochemistry during NaBH₄/CeCl₃ reductions, generating 15% C9-epimer contamination. Directed evolution of ketoreductases (e.g., KR-74) improves diastereoselectivity to 97% in semi-synthetic approaches.
Emerging Hybrid Approaches
Combining fermentation with late-stage chemical modification addresses scalability and structural diversity:
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Biocatalytic Hydroxylation : Fermentation-derived 23,25-dimethoxy intermediates are demethylated using S. tubercidicus CYP450 enzymes (85% conversion).
-
Click Chemistry Functionalization : Strain TS-9E incorporates terminal alkynes at C17, enabling CuAAC coupling with azide-containing sidechains (92% yield) .
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for synthesizing this macrocyclic compound, given its stereochemical complexity?
- Methodological Answer : Retrosynthetic analysis should prioritize disconnections at the macrocyclic ether (11,28-dioxa) and amide (4-azatricyclo) linkages. Key steps include:
- Use of chiral auxiliaries or asymmetric catalysis to control stereocenters (e.g., 1R, 9S, 12R configurations).
- Protection/deprotection strategies for hydroxyl and methoxy groups (e.g., tert-butyldimethylsilyl (TBS) for hydroxyls ).
- Characterization via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm intermediate structures .
- Data Contradiction Analysis : Unexpected stereochemical outcomes may arise from epimerization during deprotection. Validate intermediates using X-ray crystallography (as in ) to resolve ambiguities .
Q. How can researchers accurately determine the compound’s solubility and stability under varying pH and temperature conditions?
- Methodological Answer :
- Solubility : Perform phase-solubility studies in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane) using UV-Vis spectroscopy or gravimetric analysis .
- Stability : Conduct accelerated stability testing (40°C/75% RH) with HPLC monitoring to track degradation products. Adjust buffer systems (e.g., phosphate vs. citrate) to assess pH-dependent stability .
Advanced Research Questions
Q. What advanced techniques are required to resolve conflicting data on the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding affinities and thermodynamics .
- Molecular Dynamics (MD) Simulations : Use software like GROMACS to model ligand-protein interactions, focusing on the tricyclic core and hydroxyl/methoxy substituents .
- Data Contradiction Analysis : Discrepancies between in vitro and computational binding data may arise from solvent effects or protonation states. Validate using deuterated solvents in NMR-based titration experiments .
Q. How can stereochemical control be maintained during large-scale synthesis, particularly at the 18E double bond and adjacent stereocenters?
- Methodological Answer :
- Catalytic Asymmetric Hydrogenation : Employ chiral catalysts (e.g., Noyori-type) for selective reduction of the 18E double bond .
- Crystallization-Induced Diastereomer Transformation (CIDT) : Use chiral resolving agents (e.g., tartaric acid derivatives) to purify diastereomers .
- Experimental Design : Monitor reaction progress via chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) to ensure enantiomeric excess >98% .
Q. What computational approaches are suitable for predicting the compound’s metabolic pathways and potential toxicity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate activation energies for cytochrome P450-mediated oxidation at the cyclohexyl and propyl groups .
- Machine Learning Models : Train on datasets like ChEMBL to predict ADMET (absorption, distribution, metabolism, excretion, toxicity) properties .
Methodological Challenges and Solutions
Q. How should researchers address inconsistencies in spectroscopic data (e.g., -NMR splitting patterns) caused by dynamic conformational changes?
- Solution :
- Perform variable-temperature (VT) NMR experiments to identify coalescence temperatures and quantify energy barriers for ring-flipping or chair-chair transitions .
- Compare with solid-state NMR or X-ray structures () to correlate solution-state dynamics with rigid conformations .
Q. What strategies mitigate challenges in isolating the compound from complex reaction mixtures containing structurally similar byproducts?
- Solution :
- High-Performance Countercurrent Chromatography (HPCCC) : Utilize gradient elution with heptane/ethyl acetate/MeOH/water systems to separate macrocyclic vs. linear byproducts .
- Tagged Synthesis : Introduce a fluorous or isotopic tag (e.g., -methoxy groups) for selective extraction via affinity chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
